molecular formula C15H12FNO B11867999 2-(4-Fluorophenyl)-1-methoxyindolizine CAS No. 88274-04-8

2-(4-Fluorophenyl)-1-methoxyindolizine

Katalognummer: B11867999
CAS-Nummer: 88274-04-8
Molekulargewicht: 241.26 g/mol
InChI-Schlüssel: KBTOPYXORZMMTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Fluorophenyl)-1-methoxyindolizine is a chemical compound that belongs to the indolizine family. Indolizines are heterocyclic compounds that contain a fused pyrrole and pyridine ring. The presence of a fluorophenyl group and a methoxy group in this compound makes it unique and potentially useful in various scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-methoxyindolizine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 2-methoxyacetophenone.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-fluoroaniline and 2-methoxyacetophenone.

    Cyclization: The intermediate compound undergoes cyclization to form the indolizine ring structure. This step often requires the use of a catalyst and specific reaction conditions, such as elevated temperatures and inert atmosphere.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Fluorophenyl)-1-methoxyindolizine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

    Substitution: The fluorophenyl and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-Fluorophenyl)-1-methoxyindolizine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-(4-Fluorophenyl)-1-methoxyindolizine involves its interaction with specific molecular targets. The fluorophenyl and methoxy groups play a crucial role in binding to these targets, potentially affecting various biological pathways. The exact mechanism may vary depending on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Fluorophenyl)-1H-indole: Similar structure but lacks the methoxy group.

    2-(4-Methoxyphenyl)-1H-indole: Similar structure but lacks the fluorine atom.

    1-Methoxyindolizine: Lacks the fluorophenyl group.

Uniqueness

2-(4-Fluorophenyl)-1-methoxyindolizine is unique due to the presence of both fluorophenyl and methoxy groups, which can significantly influence its chemical and biological properties. This combination of functional groups may enhance its reactivity and binding affinity in various applications, making it a valuable compound for research and industrial purposes.

Eigenschaften

CAS-Nummer

88274-04-8

Molekularformel

C15H12FNO

Molekulargewicht

241.26 g/mol

IUPAC-Name

2-(4-fluorophenyl)-1-methoxyindolizine

InChI

InChI=1S/C15H12FNO/c1-18-15-13(11-5-7-12(16)8-6-11)10-17-9-3-2-4-14(15)17/h2-10H,1H3

InChI-Schlüssel

KBTOPYXORZMMTA-UHFFFAOYSA-N

Kanonische SMILES

COC1=C2C=CC=CN2C=C1C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.